molecular formula C12H18N2O2 B12227942 2,2-dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

2,2-dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

Cat. No.: B12227942
M. Wt: 222.28 g/mol
InChI Key: WMKCODCQUQIPIT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is an organic compound with a complex structure that includes a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with a benzoxazole derivative under specific conditions. One common method includes the use of catalysts and solvents to facilitate the reaction. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Known for its use as a solvent and reagent in organic synthesis.

    3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Utilized in the synthesis of various organic compounds.

    Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-:

Uniqueness

2,2-Dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and dimethylpropanamide moiety contribute to its versatility in various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2,2-dimethyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)13-10-8-6-4-5-7-9(8)14-16-10/h4-7H2,1-3H3,(H,13,15)

InChI Key

WMKCODCQUQIPIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CCCCC2=NO1

Origin of Product

United States

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